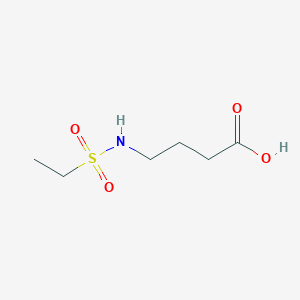

N-(ethylsulfonyl)-4-aminobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(ethylsulfonyl)-4-aminobutyric acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of 4-aminobutyric acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid typically involves the reaction of 4-aminobutyric acid with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobutyric acid+ethylsulfonyl chloride→N-(ethylsulfonyl)-4-aminobutyric acid+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Análisis De Reacciones Químicas

Types of Reactions: N-(ethylsulfonyl)-4-aminobutyric acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The sulfonyl group can be reduced to form sulfides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: N-substituted derivatives of 4-aminobutyric acid.

Aplicaciones Científicas De Investigación

N-(ethylsulfonyl)-4-aminobutyric acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.

Industry: It can be used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(ethylsulfonyl)-4-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparación Con Compuestos Similares

N-(ethylsulfonyl)-4-aminobutyric acid can be compared with other similar compounds, such as:

- N-(methylsulfonyl)-4-aminobutyric acid

- N-(propylsulfonyl)-4-aminobutyric acid

- N-(butylsulfonyl)-4-aminobutyric acid

Uniqueness: The ethylsulfonyl group in this compound provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl, propyl, and butyl counterparts. This balance can enhance its solubility and reactivity, making it a valuable compound in both research and industrial settings.

Actividad Biológica

N-(ethylsulfonyl)-4-aminobutyric acid (ESABA) is a compound of interest due to its potential biological activities, particularly in relation to neurotransmitter modulation and pain management. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. The structural modification involving the ethylsulfonyl group enhances the compound's interaction with GABA receptors and transporters.

ESABA functions primarily as an inhibitor of GABA transporters (GATs), particularly mGAT1 and mGAT4. These transporters are crucial for maintaining GABA levels in the synaptic cleft, thus regulating neuronal excitability and synaptic transmission. The inhibition of these transporters can lead to increased GABA availability, enhancing its inhibitory effects on neuronal activity.

Table 1: GABA Transporter Inhibition by ESABA

| Compound | Target GAT | pIC50 Value | Effect on GABA Uptake |

|---|---|---|---|

| ESABA | mGAT1 | 5.36 | Inhibitory |

| ESABA | mGAT4 | 5.04 | Inhibitory |

Neuropathic Pain Management

Recent studies have highlighted the potential of ESABA in managing neuropathic pain through its action on GABA transporters. Neuropathic pain often results from imbalances in inhibitory neurotransmission, making GABAergic modulation a promising therapeutic target.

In a series of rodent models for neuropathic pain, compounds similar to ESABA demonstrated significant antinociceptive properties without inducing motor deficits. For instance, compounds exhibiting selective inhibition of mGAT4 showed reduced tactile allodynia and hyperalgesia in diabetic neuropathic pain models .

Case Studies

- Chemotherapy-Induced Neuropathic Pain : In studies involving oxaliplatin and paclitaxel-induced neuropathic pain models, ESABA analogs exhibited significant pain relief by enhancing GABAergic signaling through transporter inhibition .

- Diabetic Neuropathic Pain : Administration of ESABA derivatives led to notable reductions in pain responses in diabetic models, suggesting a robust mechanism through which enhanced GABA signaling can alleviate symptoms associated with neuropathic conditions .

Cytotoxicity and Safety Profile

While investigating the therapeutic potential of ESABA, it is crucial to assess its safety profile. Preliminary studies indicated that ESABA and its analogs did not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. The compounds were further evaluated for hepatotoxicity, showing no adverse effects in liver cell assays .

Propiedades

IUPAC Name |

4-(ethylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFGOQKBVAOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588148 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-39-4 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.